molecular formula C10H9NO3 B3143250 methyl 5-hydroxy-1H-indole-2-carboxylate CAS No. 51991-39-0

methyl 5-hydroxy-1H-indole-2-carboxylate

Cat. No.: B3143250
CAS No.: 51991-39-0
M. Wt: 191.18 g/mol
InChI Key: JOGDFBLWRNQZRO-UHFFFAOYSA-N
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Description

Contextual Significance of Indole (B1671886) Scaffolds in Chemical Research

The indole scaffold is often described as a "privileged structure" in medicinal chemistry, a term that reflects its recurring presence in molecules exhibiting a wide range of pharmacological activities. researchgate.netresearchgate.net This structural motif is found in numerous natural products, such as the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and potent plant-derived alkaloids like vincristine (B1662923) and vinblastine. mdpi.comencyclopedia.pub The ability of the indole ring system to participate in various interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and π-π stacking, underpins its success in drug design. researchgate.net

The versatility of the indole scaffold has led to its incorporation into a multitude of synthetic drugs approved by the U.S. Food and Drug Administration (FDA) for treating a wide array of conditions. nih.gov These applications span from anti-inflammatory agents like Indomethacin to anti-cancer drugs such as Sunitinib and antiviral medications like Delavirdine. mdpi.comencyclopedia.pubsemanticscholar.org The continued exploration of indole derivatives highlights their potential as lead compounds for developing novel therapeutic agents to address significant healthcare challenges. mdpi.com

Below is a table showcasing a selection of FDA-approved drugs that feature the indole scaffold, illustrating the broad therapeutic impact of this heterocyclic system.

Drug NameTherapeutic Application
IndomethacinNon-steroidal anti-inflammatory drug (NSAID) researchgate.netmdpi.com
SumatriptanAnti-migraine agent mdpi.com
PindololAntihypertensive and anti-depression agent encyclopedia.pubnih.gov
OndansetronAnti-emetic
TadalafilTreatment of erectile dysfunction encyclopedia.pub
ZafirlukastTreatment of asthma encyclopedia.pub
AlectinibAnti-cancer (non-small cell lung cancer) semanticscholar.org
SunitinibAnti-cancer (renal cell carcinoma, GIST) researchgate.netsemanticscholar.org
PanobinostatAnti-cancer (multiple myeloma) encyclopedia.pub
ReserpineAntipsychotic and antihypertensive encyclopedia.pub

This table is for illustrative purposes and is not exhaustive.

Overview of 5-Hydroxyindole (B134679) Derivatives in Synthetic Endeavors

Within the broad family of indole-containing compounds, 5-hydroxyindole derivatives are a particularly significant subclass. researchgate.net The 5-hydroxyindole moiety is a key structural feature in the neurotransmitter serotonin and its metabolites, making its derivatives of great interest in neuropharmacology. researchgate.netmdpi.com In synthetic chemistry, these compounds serve as crucial intermediates for constructing more elaborate molecules. The presence of the hydroxyl group at the 5-position not only influences the electronic properties of the indole ring but also provides a convenient handle for further functionalization. researchgate.netnih.gov

The Nenitzescu indole synthesis is a classic and highly effective method for preparing 5-hydroxyindoles, typically involving the condensation of a 1,4-benzoquinone (B44022) with a β-enamino ester. mdpi.comresearchgate.netacs.org This reaction has been refined over the years, enabling the production of a diverse array of substituted 5-hydroxyindoles. researchgate.net These derivatives have been utilized in the development of various biologically active agents. For instance, research has shown that certain 5-hydroxyindole derivatives act as potent inhibitors of the 5-lipoxygenase (5-LO) enzyme, which is a key target in the treatment of inflammatory diseases. acs.orgnih.gov Furthermore, the 5-hydroxyindole-2-carboxylic acid scaffold has been employed as a reactant for creating potential anticancer agents and ligands for serotonin receptors. nih.govsigmaaldrich.com

The compound methyl 5-hydroxy-1H-indole-2-carboxylate is a prime example of a versatile synthetic intermediate. While its direct applications are less documented than its corresponding carboxylic acid or other ester analogues, its structure is emblematic of the potential inherent in this class of molecules. The methyl ester at the 2-position can be hydrolyzed to the carboxylic acid or converted to amides, while the 5-hydroxy group can be alkylated or used in coupling reactions to introduce new functionalities. researchgate.netnih.gov A related compound, Methyl 5,6-dihydroxy-1H-indole-2-carboxylate, has been noted for its antioxidant properties and its role as a substrate in the formation of eumelanin. biosynth.com This suggests that the strategic placement of hydroxyl and carboxylate groups on the indole ring can lead to compounds with specific and valuable chemical and biological properties.

Classical and Named Reactions for Indole Ring Construction

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, owing to the widespread presence of this scaffold in biologically active compounds. The specific target, this compound, incorporates a hydroxyl group at the C5 position, a feature that necessitates strategic selection of synthetic methodologies. Classical and named reactions provide a robust toolkit for the construction of the indole ring, with several methods being particularly amenable to the synthesis of 5-hydroxyindole derivatives and their analogues.

Hemetsberger–Knittel Indole Synthesis and its Strategic Adaptations

The formation of the key precursor for the Hemetsberger–Knittel synthesis, an ethyl α-azido-β-arylacrylate, is typically achieved through a Knoevenagel condensation. rsc.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound, in this case, ethyl azidoacetate. mdpi.comresearchgate.net The Knoevenagel condensation is a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction. wikipedia.org

The reaction is generally stereospecific, yielding the Z-isomer of the ethyl α-azido-β-arylacrylate. rsc.org However, the yields can sometimes be low because the base required for the condensation can also cause the decomposition of the alkyl azidoacetate. mdpi.com

Table 1: Key Components in Knoevenagel Condensation for Hemetsberger Precursor

ComponentRoleExample
Aromatic AldehydeProvides the aryl component of the final indoleSubstituted benzaldehyde
Active Methylene CompoundProvides the α-carbon and nitrogen for the pyrrole (B145914) ringEthyl azidoacetate
BaseCatalyst for the condensationSodium ethoxide
Sacrificial ElectrophileCan improve yields by reacting with competing nucleophilesEthyl trifluoroacetate rsc.org

The final step of the Hemetsberger–Knittel synthesis is the thermolysis of the 3-aryl-2-azido-propenoic ester, typically by heating in an inert, high-boiling solvent such as xylene or toluene. researchgate.netmdpi.com This thermal decomposition leads to the formation of the indole-2-carboxylic ester. wikipedia.org

The precise mechanism of this cyclization is not definitively established. wikipedia.orgchemeurope.com However, it is widely postulated to proceed through the formation of a highly reactive nitrene intermediate, which results from the extrusion of molecular nitrogen from the azide (B81097) group upon heating. wikipedia.orgwikipedia.org This nitrene can then undergo an intramolecular cyclization onto the adjacent aromatic ring to form the new five-membered pyrrole ring. wikipedia.org An alternative mechanistic pathway suggests the involvement of an azirine intermediate, which has been isolated in some cases. wikipedia.orgchemeurope.com The azirine may then rearrange to form the final indole product. wikipedia.org

Table 2: Proposed Intermediates in Hemetsberger–Knittel Cyclization

IntermediateFormation PathwaySubsequent Reaction
NitreneThermal decomposition of the vinyl azide with loss of N₂ wikipedia.orgIntramolecular C-H insertion/cyclization wikipedia.org
AzirineCyclization of the nitrene intermediate wikipedia.orgRearrangement to the indole product wikipedia.org

Nenitzescu Indole Synthesis for 5-Hydroxyindole Derivatives

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a particularly powerful and direct method for the synthesis of 5-hydroxyindole derivatives. wikipedia.orgsynarchive.com This makes it exceptionally well-suited for producing the core structure of this compound. The reaction is versatile and has been employed in the large-scale manufacturing of 5-hydroxyindole derivatives. researchgate.net The 5-hydroxyindole skeleton is a foundational structure for numerous biochemically significant molecules. wikipedia.orgresearchgate.net

The core of the Nenitzescu synthesis is the reaction between a 1,4-benzoquinone and a β-enaminone, such as a β-aminocrotonic ester. wikipedia.orgsynarchive.com The reaction mechanism involves a sequence of a Michael addition, a nucleophilic attack by the enamine, and a subsequent elimination step. wikipedia.org

The process begins with the Michael addition of the enamine to the benzoquinone, forming an enamino hydroquinone (B1673460) intermediate. mdpi.com This intermediate is then oxidized to the corresponding quinone. The cyclization of the enamino quinone to a hemiaminal, followed by an acid-catalyzed dehydration and reduction, ultimately yields the 5-hydroxyindole product. mdpi.com The reaction performs best in highly polar solvents, and studies have shown that a 1:1.2-1.6 mole ratio between the benzoquinone and the ethyl 3-aminocrotonate at room temperature is effective for large-scale synthesis. wikipedia.org

Table 3: Reaction Conditions and Components for Nenitzescu Synthesis

Component/ConditionFunction/TypeExample
QuinoneElectrophile1,4-Benzoquinone
EnamineNucleophileEthyl 3-aminocrotonate
SolventReaction MediumPolar solvents (e.g., Nitromethane) researchgate.net
CatalystCan facilitate the reactionLewis acids (e.g., Zinc, Iron, Magnesium salts) d-nb.info

Reissert Indole Synthesis Pathways

The Reissert indole synthesis is another classical method for constructing the indole ring system. nih.gov The traditional Reissert reaction involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide. wikipedia.org This initial step forms an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com

The subsequent and crucial step is the reductive cyclization of this pyruvate (B1213749) derivative. wikipedia.org This is typically accomplished using reducing agents like zinc in acetic acid or iron powder in acidic conditions. wikipedia.orgresearchgate.net The reduction of the nitro group to an amine is followed by an intramolecular condensation between the newly formed amino group and the adjacent ketone, leading to the formation of the indole-2-carboxylic acid after dehydration. youtube.comresearchgate.net This acid can then be decarboxylated by heating to yield the parent indole, or in the case of synthesizing the target compound, the ester would be carried through the reaction sequence. wikipedia.org

Table 4: Steps and Reagents in the Reissert Indole Synthesis

StepReaction TypeKey ReagentsIntermediate/Product
1. CondensationBase-catalyzed condensationo-nitrotoluene, Diethyl oxalate, Potassium ethoxide wikipedia.orgEthyl o-nitrophenylpyruvate wikipedia.org
2. Reductive CyclizationReduction and intramolecular condensationZinc dust in acetic acid researchgate.netIndole-2-carboxylic acid wikipedia.org
3. Esterification (if needed)Fischer esterificationMethanol (B129727), Acid catalystMethyl indole-2-carboxylate (B1230498)

Advanced Catalytic Approaches for Indole Nucleus Assembly

The construction of the indole core remains a central theme in organic synthesis. Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and substrate scope over classical named reactions. These approaches often rely on transition metals to facilitate the key bond-forming steps.

Gold(III)-Catalyzed Annulation Reactions

Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including indoles. Gold(III) catalysts, in particular, have been shown to effectively catalyze the annulation of 2-alkynylanilines to form the indole ring. This method is noted for its mild reaction conditions, often proceeding at room temperature in alcoholic solvents, which is advantageous for substrates with sensitive functional groups. The process is environmentally friendly and offers high selectivity and functional group tolerance. While specific examples detailing the synthesis of this compound via this method are not extensively documented, the general applicability to functionalized anilines suggests its potential for this target molecule.

A typical reaction involves the cyclization of a suitably substituted 2-alkynylaniline in the presence of a gold(III) salt, such as NaAuCl₄·2H₂O. The reaction proceeds efficiently in solvents like ethanol (B145695) or ethanol-water mixtures. This approach avoids the need for harsh conditions, strong bases, or protective group strategies often required in other methods.

Palladium(II)-Catalyzed Annulation Strategies

Palladium-catalyzed reactions are among the most versatile and widely used methods for constructing indole rings. These strategies include the well-known Larock indole synthesis, which involves the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. organic-chemistry.org This reaction is highly versatile and allows for the synthesis of a wide variety of substituted indoles. organic-chemistry.org The mechanism involves the reduction of Pd(II) to Pd(0), oxidative addition of the o-iodoaniline, coordination and migratory insertion of the alkyne, and subsequent reductive elimination to form the indole ring. acs.org

More recent developments have focused on palladium-catalyzed aerobic oxidative cyclization of N-aryl enamines or imines, which allows for the synthesis of indoles directly from anilines and ketones or from 2-acetamido-3-aryl-acrylates. nih.govmdpi.com These methods are atom-economical and utilize molecular oxygen as the terminal oxidant. mdpi.com The synthesis of indole-2-carboxylates has been achieved through a direct oxidative C-H amination of 2-acetamido-3-aryl-acrylates using a catalytic Pd(II) source. mdpi.com While these methods provide a general route to indole-2-carboxylates, their application to the synthesis of 5-hydroxy substituted analogues requires the use of appropriately functionalized starting materials.

Catalyst SystemStarting MaterialsKey Features
Pd(OAc)₂ / Ligandortho-haloanilines and aldehydesOne-pot synthesis, mild ligandless conditions for iodoanilines. acs.org
Pd(II) / O₂2-acetamido-3-aryl-acrylatesAerobic oxidative C-H amination, forms 1-acetyl indole-2-carboxylates. mdpi.com
Pd(OAc)₂ / Baseortho-iodoaniline and internal alkynesLarock indole synthesis, high regioselectivity. acs.org

Copper(II)-Catalyzed Cyclization Methodologies

Copper-catalyzed methods provide a cost-effective and efficient alternative for indole synthesis. These reactions often proceed via Ullmann-type C-N bond formation followed by an intramolecular cyclization. One-pot tandem copper-catalyzed Ullmann-type C-N bond formation/intramolecular cross-dehydrogenative coupling processes have been developed for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines. organicreactions.orgclockss.orgorganic-chemistry.org

Copper(II) catalysts have also been employed in the oxidative cyclization of various substrates to form the indole nucleus. For instance, the cyclization of glycine derivatives to 2-substituted benzoxazoles through a copper-catalyzed oxidative C-H/O-H cross-coupling has been reported, showcasing the potential of copper in facilitating intramolecular cyclizations. rsc.org The application of these methods to the synthesis of 5-hydroxyindoles would typically involve starting with a substituted aniline (B41778) bearing the hydroxyl group.

Catalyst/ReagentReaction TypeSubstrates
CuI / Ligand / BaseTandem Ullmann C-N coupling / CDCAryl iodides and enamines clockss.org
Cu(II)Oxidative CyclizationGlycine derivatives rsc.org
CuI / DBUIntramolecular CyclizationN'-substituted N-(2-halophenyl)ureas nih.gov

Targeted Functionalization and Esterification Techniques

In addition to de novo synthesis of the indole ring, the targeted functionalization of a pre-existing indole scaffold is a common strategy. This allows for the late-stage introduction of key functional groups.

Selective Hydroxylation and Substitution on the Indole Ring

The introduction of a hydroxyl group at the C5 position of the indole ring is a critical step in the synthesis of many biologically active compounds. While the Nenitzescu indole synthesis directly provides 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters, methods for the selective hydroxylation of a pre-formed indole ring are also of significant interest. nih.gov

Directed C-H hydroxylation has emerged as a powerful technique for the site-selective functionalization of aromatic rings. Boron-mediated directed C-H hydroxylation has been used for the C4 and C7 hydroxylation of indoles. researchgate.net While direct C5 hydroxylation of an indole-2-carboxylate is challenging, functionalization at this position can be achieved through other means, such as electrophilic substitution reactions on an activated indole ring. Friedel-Crafts acylation of indole-2-carboxylates, for example, has been shown to occur on the benzene (B151609) ring, affording mixtures of 3-, 5-, and 7-acyl derivatives depending on the reaction conditions. clockss.org Subsequent conversion of the acyl group to a hydroxyl group would provide the desired product.

Esterification of Indole-2-carboxylic Acid Precursors

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. Several standard methods can be employed for this transformation, each with its own advantages and limitations.

Fischer-Speier Esterification is a classic method that involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This is an equilibrium-driven reaction, and the use of excess alcohol or the removal of water can drive the reaction to completion. masterorganicchemistry.comlibretexts.org

Steglich Esterification offers a milder alternative, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). organic-chemistry.orgnih.govwikipedia.orgresearchgate.netnih.gov This method is particularly useful for substrates that are sensitive to the strongly acidic conditions of the Fischer-Speier esterification. organic-chemistry.orgwikipedia.org The reaction proceeds at room temperature and is known for its high yields. wikipedia.org

Mitsunobu Reaction provides another mild method for esterification, utilizing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This reaction typically proceeds with inversion of stereochemistry at the alcohol center, although this is not relevant for the esterification of a carboxylic acid with methanol. nih.gov The reaction is known for its reliability with a wide range of substrates. organic-chemistry.org

Esterification MethodReagentsKey Features
Fischer-SpeierMethanol, H₂SO₄ or TsOHEquilibrium reaction, requires excess alcohol or water removal. masterorganicchemistry.comlibretexts.org
SteglichMethanol, DCC, DMAPMild conditions, high yields, suitable for acid-sensitive substrates. organic-chemistry.orgwikipedia.org
MitsunobuMethanol, PPh₃, DEAD/DIADMild conditions, reliable for a broad range of substrates. organic-chemistry.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-hydroxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)9-5-6-4-7(12)2-3-8(6)11-9/h2-5,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGDFBLWRNQZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51991-39-0
Record name methyl 5-hydroxy-1H-indole-2-carboxylate
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Chemical Reactivity and Transformations of Methyl 5 Hydroxy 1h Indole 2 Carboxylate Scaffolds

Functional Group Interconversions on the Indole (B1671886) Nucleus

The indole ring system, being electron-rich, is susceptible to various transformations that alter its core structure and electronic properties.

Oxidation Reactions

The oxidation of 5-hydroxyindole (B134679) derivatives can proceed via different pathways depending on the oxidant and reaction conditions. The electron-donating hydroxyl group at the C5 position makes the indole ring particularly susceptible to oxidation. For instance, the oxidation of the parent 5-hydroxyindole-2-carboxylic acid with potassium permanganate (B83412) (KMnO₄) results in the cleavage of the benzene (B151609) portion of the indole ring, yielding pyrrole-2,3,5-tricarboxylic acid. sigmaaldrich.com

Another notable oxidative transformation is the conversion of 5-hydroxyindoles to 2-oxo-5-hydroxyindoles. researchgate.net This reaction, which can be achieved using reagents like Chloramine-B in a basic solution, introduces a carbonyl group at the C2 position of the indole ring, transforming it into an oxindole (B195798) derivative. researchgate.net This conversion is significant in the context of the metabolic pathways of indoles. researchgate.net

Starting MaterialOxidizing AgentProductReference
5-Hydroxyindole-2-carboxylic acidKMnO₄Pyrrole-2,3,5-tricarboxylic acid sigmaaldrich.com
5-HydroxyindoleChloramine-B2-Oxo-5-hydroxyindole researchgate.net

Reduction Reactions

Reduction reactions on the indole-2-carboxylate (B1230498) scaffold can target either the pyrrole (B145914) ring or the carboxylate group. Catalytic hydrogenation of the indole ring, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, leads to the saturation of the C2-C3 double bond, yielding the corresponding indoline (B122111) derivative. clockss.org

Alternatively, the ester functional group at the C2 position can be selectively reduced. The use of strong reducing agents like magnesium in methanol (B129727) has been shown to reduce the carboxylate function in indole-2-carboxylates to a primary alcohol, affording the (indol-2-yl)methanol derivative without affecting the aromaticity of the indole nucleus. clockss.org

SubstrateReagent(s)Product TypeReference
Ethyl 3-phenyl-indole-2-carboxylateH₂, 10% Pd/C3-Phenyl-indoline-2-carboxylate clockss.org
Ethyl 3-phenyl-indole-2-carboxylateMagnesium, Methanol(3-Phenylindol-2-yl)methanol clockss.org

Electrophilic Substitution Reactivity

The indole nucleus is inherently π-excessive, making it highly reactive towards electrophiles. The preferred site for electrophilic attack is typically the C3 position. niscpr.res.in However, in 2-substituted indoles such as methyl 5-hydroxy-1H-indole-2-carboxylate, the C3 position is blocked, directing substitution to other positions on the ring. The powerful activating effect of the 5-hydroxy group, along with the directing effect of the indole nitrogen, makes the C6 position the most nucleophilic and thus the primary site for electrophilic substitution. niscpr.res.in

Studies on the electrophilic substitution of similar 5-hydroxyindole derivatives have demonstrated this regioselectivity. For example, bromination of 1-substituted-3-carbethoxy-5-hydroxy-2-methylindole with bromine in acetic acid exclusively yields the 6-bromo derivative. niscpr.res.in Similarly, Friedel-Crafts acetylation reactions on related substrates have also shown substitution occurring at the C6-position of the indole nucleus. niscpr.res.in

ReactionReagentsPosition of SubstitutionProductReference
BrominationBr₂ in Acetic AcidC66-Bromo-5-hydroxyindole derivative niscpr.res.in
AcetylationAcetyl Chloride, AlCl₃C66-Acetyl-5-hydroxyindole derivative niscpr.res.in

Derivatization at the Hydroxyl and Carboxylate Moieties

The peripheral functional groups of this compound provide convenient handles for further derivatization.

Esterification of Carboxylic Acid Derivatives

While the subject compound is a methyl ester, it is often synthesized from its corresponding carboxylic acid, 5-hydroxy-1H-indole-2-carboxylic acid. This carboxylic acid can be converted into a variety of esters through standard esterification procedures. For example, treatment of the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) yields the corresponding ester. clockss.org This process is a fundamental method for accessing a library of alkyl 5-hydroxy-1H-indole-2-carboxylates. clockss.org Furthermore, transesterification can be employed to convert one ester to another, such as changing the ethyl ester to a methyl ester by reacting it with methanol. mdpi.com

Starting MaterialReagentsProductReference
5-Hydroxy-1H-indole-2-carboxylic acidMethanol, H₂SO₄This compound clockss.org
Ethyl 1H-indole-2-carboxylateMethanolMethyl 1H-indole-2-carboxylate mdpi.com

Etherification at the 5-Position Hydroxyl Group

The phenolic hydroxyl group at the C5 position is nucleophilic and can be readily converted into an ether. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophile then displaces a halide from an alkyl halide to form the ether linkage. researchgate.net

For example, the reaction of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate with ethyl chloroacetate (B1199739) in the presence of a base affords the corresponding ethyl 5-(ethoxycarbonyl)methoxy derivative. researchgate.net This reaction highlights the accessibility of the 5-hydroxyl group for O-alkylation, a common strategy to modify the properties of the indole scaffold. researchgate.net

Indole SubstrateAlkylating AgentProductReference
Ethyl 5-hydroxy-2-methyl-indole-3-carboxylateEthyl chloroacetateEthyl 5-[(ethoxycarbonyl)methoxy]-2-methyl-indole-3-carboxylate researchgate.net
Ethyl 5-hydroxy-2-methyl-indole-3-carboxylateMonochloroacetic acid5-(Carboxymethoxy)-2-methyl-indole-3-carboxylic acid researchgate.net

Conversion to Hydrazide Derivatives

The transformation of the methyl ester group in this compound into a hydrazide functionality is a fundamental reaction that opens pathways to a diverse range of more complex heterocyclic systems. This conversion is typically achieved through direct hydrazinolysis, a process involving the reaction of the ester with hydrazine (B178648) hydrate. researchgate.netnih.gov This reaction is generally efficient and proceeds by refluxing the indole ester in an alcoholic solvent, such as ethanol (B145695), with an excess of hydrazine hydrate. mdpi.comwho.int

The resulting 5-hydroxy-1H-indole-2-carbohydrazide is a versatile intermediate. The hydrazide moiety can undergo a variety of subsequent reactions. For instance, condensation with aldehydes or ketones yields the corresponding hydrazones, while reaction with isothiocyanates can produce thiosemicarbazide (B42300) derivatives. researchgate.net These intermediates are pivotal in the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, which are significant scaffolds in medicinal chemistry. researchgate.netrjptonline.org

The reaction conditions for hydrazide formation are generally straightforward, as illustrated by studies on analogous indole esters. The process typically involves heating the ester with hydrazine monohydrate, often in a solvent like ethanol, for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). nih.govmdpi.com

Table 1: Representative Conditions for Hydrazinolysis of Indole Esters
Indole Ester SubstrateReagentsSolventConditionsProductReference
Methyl 1H-indole-3-carboxylateHydrazine monohydrate (99%)Not specifiedHeating1H-indole-3-carbohydrazide nih.gov
Methyl ester of 5-methoxyindole-2-carboxylic acidHydrazine hydrateEthanolReflux, 2 h5-methoxy-1H-indole-2-carbohydrazide mdpi.com
Ethyl 1H-indole-2-carboxylateHydrazine hydrateEthanolReflux1H-indole-2-carbohydrazide researchgate.net
Substituted benzyl (B1604629) chloride & 1H-indole-2-carboxylic acidHydrazine hydrate, EDCIEthanol, DichloromethaneMulti-step synthesisN'-substituted-1H-indole-2-carbohydrazide mdpi.com

Scaffold Elaboration for Complex Molecular Architectures

The this compound scaffold is a valuable starting point for the construction of more intricate molecular structures. Its inherent reactivity at multiple positions—the indole nitrogen (N1), the C3 position of the pyrrole ring, and the C5 hydroxyl group—allows for systematic and regioselective functionalization. This elaboration is crucial for developing compounds with tailored properties and for synthesizing complex natural products and their analogues. rsc.org

Introduction of Alkyl and Acyl Groups

The introduction of alkyl and acyl substituents onto the indole core is a key strategy for modifying the molecule's steric and electronic properties.

Acylation: Friedel-Crafts acylation is a common method to introduce acyl groups onto the electron-rich indole ring. clockss.org For indole-2-carboxylates, the reaction typically occurs at the C3 position, which is highly activated towards electrophilic substitution. The reaction is carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.org The choice of catalyst and solvent can influence the regioselectivity of the acylation. clockss.org For the 5-hydroxyindole scaffold, the phenolic hydroxyl group would likely require protection prior to Friedel-Crafts acylation to prevent O-acylation and other side reactions.

Alkylation: Alkyl groups can be introduced through several methods.

Reductive Alkylation: The acyl group introduced at the C3 position can be subsequently reduced to an alkyl group. A common method for this transformation is the use of a reducing agent like triethylsilane in the presence of a strong acid such as trifluoroacetic acid. acs.org

N-Alkylation: The indole nitrogen can be alkylated by reaction with alkyl halides or other alkylating agents in the presence of a base. mdpi.com For example, reaction with benzyl chloride in the presence of potassium carbonate can yield the N-benzyl derivative. mdpi.com

O-Alkylation: The C5 hydroxyl group provides another site for alkylation. This reaction is typically performed using an alkyl halide (e.g., 1,2-dibromoethane) and a base like potassium carbonate (K₂CO₃) in a suitable solvent such as ethanol. mdpi.com This allows for the introduction of an ether linkage, further expanding the molecular diversity.

Table 2: Methods for Alkylation and Acylation of Indole Scaffolds
TransformationPositionReagents and ConditionsExample SubstrateReference
AcylationC3Acyl chloride (RCOCl), AlCl₃, 1,2-dichloroethane, refluxEthyl 5-chloroindole-2-carboxylate acs.org
Alkylation (from Acyl)C3Triethylsilane ((Et)₃SiH), Trifluoroacetic acid (CF₃COOH)Ethyl 3-acyl-5-chloroindole-2-carboxylate acs.org
N-AlkylationN1Dimethyl carbonate (DMC), K₂CO₃, DMF, 150 °CEthyl 1H-indole-2-carboxylate mdpi.com
O-AlkylationC5-OH1,2-Dibromoethane, K₂CO₃, Ethanol, refluxEthyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate mdpi.com

Formation of Indole Acetic Acid and Propanoic Acid Derivatives

The synthesis of indole acetic acid and indole propanoic acid derivatives from the this compound scaffold is significant, as these structures are related to the auxin class of plant hormones and other biologically active molecules.

One direct approach involves the alkylation of the C5 hydroxyl group. The reaction of a similar compound, 1-alkyl/aryl-3-ethoxycarbonyl-5-hydroxy-2-methyl indole, with reagents like monochloroacetic acid or 2-chloropropionic acid has been shown to yield the corresponding indole acetic acid and propanoic acid derivatives, respectively. researchgate.net This involves the formation of an ether linkage at the C5 position.

Alternatively, these derivatives can be constructed by modifying substituents at the C3 position. A general strategy involves:

Hydrolysis: The methyl ester at the C2 position is first hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (e.g., NaOH or LiOH). acs.orgresearchgate.net

Functionalization at C3: A two-carbon (for acetic acid) or three-carbon (for propanoic acid) chain is introduced at the C3 position. This can be achieved through various synthetic routes, such as the Mannich reaction followed by chain extension or Friedel-Crafts acylation with an appropriate acylating agent followed by reduction and further manipulation.

Final Hydrolysis: If any ester groups were used in the introduced side chain, a final hydrolysis step would yield the desired indole carboxylic acid derivative.

The synthesis of indole-3-propionic acids can also be achieved by reacting an indole with acrylic acid in the presence of a base at high temperatures. google.com While this typically functionalizes the C3 position of a simple indole, adapting this chemistry to the more complex this compound scaffold would require careful consideration of selectivity and protecting group strategies.

Based on a comprehensive search for "this compound," detailed experimental data required to fully populate the requested article outline is not available in published literature or spectral databases. While information exists for structurally related compounds, such as isomers (e.g., methyl 5-hydroxy-1H-indole-3-carboxylate), corresponding carboxylic acids (5-hydroxy-1H-indole-2-carboxylic acid), or analogues (e.g., methyl 1H-indole-2-carboxylate), this data cannot be used to accurately describe the specific spectroscopic and crystallographic properties of the target compound.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this compound that adheres to the provided outline. The specific experimental data for the following sections remains unavailable:

¹H NMR Analysis: No complete, assigned spectrum with chemical shifts and coupling constants was found.

¹³C NMR Analysis: No assigned spectrum with chemical shifts was found.

Vibrational Spectroscopy: No specific IR or Raman spectra with peak assignments were located.

Mass Spectrometry: No mass spectrum detailing the molecular ion and specific fragmentation pattern was available.

X-ray Diffraction: No crystallographic studies, and therefore no data on the crystal structure, have been published for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction (XRD) and Single-Crystal Crystallography

Polymorphism and Solid-State Structural Variability

For instance, the crystal structure of ethyl 1H-indole-2-carboxylate has been elucidated, revealing a hydrogen-bonded dimer structure. nih.gov This tendency of indole-2-carboxylates to form specific supramolecular synthons, such as the R²₂(10) ring motif, suggests that variations in crystallization conditions could lead to different packing arrangements and, consequently, polymorphism. nih.gov The presence of both a hydrogen-bond donor (N-H of the indole (B1671886) ring and the 5-hydroxy group) and multiple hydrogen-bond acceptors (the carbonyl oxygen and the hydroxyl oxygen) in methyl 5-hydroxy-1H-indole-2-carboxylate increases the complexity of potential intermolecular interactions, thereby raising the likelihood of accessible polymorphic forms.

The specific crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, are expected to play a crucial role in determining which polymorphic form is obtained. Each polymorph would exhibit unique spectroscopic signatures, particularly in solid-state NMR and vibrational spectroscopy, as well as distinct thermal properties and dissolution profiles. Without direct experimental data for the title compound, the exploration of its polymorphic landscape remains a subject for future investigation.

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The supramolecular architecture of this compound in the solid state is anticipated to be dominated by a network of intermolecular hydrogen bonds. The indole N-H group is a consistent hydrogen bond donor in related structures, often participating in the formation of centrosymmetric dimers. nih.gov In the case of ethyl 1H-indole-2-carboxylate, a hydrogen-bonded dimer is formed through N—H⋯O interactions between the indole N—H group and the keto oxygen atom of a neighboring molecule, creating a stable R²₂(10) ring motif. nih.gov

Beyond classical hydrogen bonds, other non-covalent interactions are expected to contribute to the stability of the crystal lattice. These include π-π stacking interactions between the aromatic indole rings and weaker C—H⋯O and C—H⋯π interactions. The specific arrangement and relative contributions of these varied non-covalent forces will define the three-dimensional solid-state structure of this compound.

A summary of potential intermolecular interactions is presented in the table below:

Interaction Type Donor Acceptor Potential Motif
Hydrogen BondIndole N-HCarbonyl OxygenR²₂(10) Dimer
Hydrogen Bond5-Hydroxy O-HCarbonyl OxygenChain/Sheet
Hydrogen Bond5-Hydroxy O-HHydroxyl OxygenChain/Sheet
Hydrogen BondIndole N-HHydroxyl OxygenChain/Sheet
π-π StackingIndole RingIndole RingOffset or Face-to-face
C—H⋯OAromatic/Methyl C-HCarbonyl/Hydroxyl OxygenNetwork Stabilization
C—H⋯πAromatic/Methyl C-HIndole RingNetwork Stabilization

Chromatographic Techniques for Purity and Separation Assessment

Chromatographic methods are indispensable for the purification, separation, and purity assessment of indole derivatives like this compound. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography (GC) are all applicable techniques, each with its own advantages.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a powerful tool for the analysis of indole compounds. For indole-2-carboxylic acid and its derivatives, C18 columns are commonly employed. rsc.orgcetjournal.it The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, often containing a small amount of acid like formic acid or trifluoroacetic acid to ensure good peak shape for these acidic compounds. cetjournal.itmdpi.com Isocratic or gradient elution can be utilized to achieve optimal separation from starting materials, byproducts, and degradation products. Detection is commonly performed using a UV detector, with the wavelength set around 280 nm, corresponding to the chromophore of the indole ring. rsc.orgcetjournal.it

A representative, though general, HPLC method for indole derivatives is outlined below:

Parameter Condition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 280 nm

Thin-Layer Chromatography (TLC):

TLC provides a rapid and cost-effective method for monitoring reaction progress and assessing the purity of this compound. Silica gel plates are typically used as the stationary phase. A variety of mobile phase systems can be employed, with the polarity adjusted to achieve good separation (Rf values typically between 0.3 and 0.7). Common solvent systems include mixtures of ethyl acetate (B1210297) and hexane. clockss.org Visualization of the spots can be achieved under UV light (254 nm) due to the UV-active indole ring. For enhanced visualization, derivatization reagents can be used. labinsights.nl For instance, a solution of anisaldehyde or phosphomolybdic acid can be sprayed on the plate followed by heating to produce colored spots. labinsights.nl

Gas Chromatography (GC):

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of indole esters. nih.gov Due to the relatively low volatility of this compound, derivatization of the hydroxyl and N-H groups, for example, by silylation, may be necessary to improve its thermal stability and chromatographic behavior. nih.gov A non-polar or moderately polar capillary column, such as one with a DB-1 or similar stationary phase, would be suitable for separation. oup.com The temperature program would need to be optimized to ensure elution without thermal decomposition. GC-MS analysis would provide not only retention time data for purity assessment but also mass spectral data for structural confirmation. researchgate.net

Computational Chemistry and Theoretical Investigations of Methyl 5 Hydroxy 1h Indole 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. DFT calculations are instrumental in understanding the geometry, conformational preferences, and vibrational characteristics of methyl 5-hydroxy-1H-indole-2-carboxylate.

Geometric Optimization and Structural Parameter Analysis (Bond Lengths, Bond Angles)

The initial step in the computational analysis of a molecule like this compound involves geometric optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. DFT methods, often paired with a suitable basis set such as 6-311++G(d,p), are employed to perform these optimizations.

While specific optimized parameters for this compound are not readily found in the literature, data from its close analog, 5-methoxy-1H-indole-2-carboxylic acid, provides a reliable model. The optimization of such structures reveals key bond lengths and angles within the indole (B1671886) core and its substituents. The planarity of the bicyclic indole ring is a defining feature, though minor deviations can occur due to substituent effects. The hydroxyl group at the C5 position and the methyl carboxylate group at the C2 position will influence the electronic distribution and geometry of the indole ring system through resonance and inductive effects.

Below is a representative table of predicted structural parameters for an indole-2-carboxylate (B1230498) derivative, illustrating the type of data obtained from DFT calculations.

ParameterBond/AnglePredicted Value (Å or °)
Bond LengthC2-C3~1.38
C8-N1~1.37
C2-C9 (ester)~1.48
C9=O10 (carbonyl)~1.22
Bond AngleC3-C2-C9~127°
N1-C2-C9~125°
C2-C9-O11~111°
Note: These are generalized values for an indole-2-carboxylate system and serve for illustrative purposes. Actual values for this compound would require specific calculations.

Conformational Analysis and Energetic Landscapes

The presence of rotatable bonds, particularly around the C2-carboxy-methyl linkage and the C5-hydroxyl group, allows this compound to adopt various conformations. Conformational analysis is crucial for identifying the most stable conformers and understanding the energetic barriers between them. By systematically rotating these bonds and calculating the energy of each resulting structure, an energetic landscape, or potential energy surface, can be constructed.

For the methyl ester group, two primary planar conformations are typically considered: one where the methyl group is oriented away from the indole ring (anti) and one where it is positioned towards it (syn). DFT calculations can determine the relative energies of these conformers. The energetic landscape reveals the most probable shapes the molecule will adopt under given conditions, which is fundamental for understanding its reactivity and intermolecular interactions.

Vibrational Mode Predictions and Spectral Interpretations

Theoretical vibrational analysis, performed using DFT, predicts the frequencies and intensities of the fundamental vibrational modes of the molecule. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.

For this compound, key vibrational modes would include:

O-H stretching of the hydroxyl group, typically appearing as a broad band in the high-frequency region of the IR spectrum.

N-H stretching of the indole ring amine.

C=O stretching of the methyl ester group, which gives a strong, characteristic absorption.

C-O stretching of the ester and hydroxyl groups.

Aromatic C-H and C=C stretching modes of the indole ring.

Comparison between the computed and experimental spectra can confirm the optimized structure and provide a detailed understanding of the molecule's vibrational properties.

Molecular Modeling of Self-Assembly and Aggregation

The functional groups present in this compound, namely the N-H group of the indole, the hydroxyl group, and the carbonyl group of the ester, are all capable of forming hydrogen bonds. This capacity strongly suggests that the molecule can engage in self-assembly and aggregation.

Dimeric and Trimeric Structures

Computational modeling can be used to explore the formation of dimeric, trimeric, and larger aggregates. By placing two or more molecules in various orientations and optimizing their combined structure, the most stable supramolecular arrangements can be identified.

Studies on the analogous 5-methoxy-1H-indole-2-carboxylic acid have shown a strong tendency to form cyclic dimers through robust O-H···O hydrogen bonds between the carboxylic acid groups. For this compound, several hydrogen bonding motifs are possible for dimerization:

A head-to-tail arrangement involving hydrogen bonds between the N-H of one molecule and the carbonyl oxygen of another.

Interactions involving the 5-hydroxyl group, which can act as both a hydrogen bond donor and acceptor.

The formation of these non-covalent structures is a critical aspect of the molecule's behavior in the solid state and in solution, influencing properties such as solubility and crystal packing.

Intermolecular Interaction Network Analysis

Beyond simple dimers and trimers, a network of intermolecular interactions governs the extended structure of molecular aggregates. An analysis of these networks provides a comprehensive picture of the forces holding the molecules together. The primary interactions for this compound would be:

Hydrogen Bonds: The N-H···O=C and O-H···O=C interactions are expected to be the most significant contributors to the stability of the aggregates.

C-H···O Contacts: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors also play a role in the finer details of the crystal packing.

Theoretical tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to quantify the strength and nature of these various intermolecular interactions, providing a detailed map of the forces at play in the self-assembly of this compound.

Theoretical Mechanistic Studies of Chemical Reactions

While specific theoretical mechanistic studies focused exclusively on this compound are not extensively documented in the public domain, the reactivity of the indole scaffold, and particularly 5-hydroxyindoles, has been the subject of numerous computational investigations. These studies provide a robust framework for understanding and predicting the chemical behavior of this compound. Density Functional Theory (DFT) is a primary tool in these investigations, allowing for the elucidation of reaction pathways, transition states, and the influence of substituents on reactivity.

One of the most relevant reactions for the synthesis of this compound is the Nenitzescu indole synthesis. wikipedia.org This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole (B134679) derivative. wikipedia.org Theoretical studies on the Nenitzescu reaction mechanism typically involve mapping the potential energy surface for the key steps: a Michael addition, followed by a nucleophilic attack from the enamine, and subsequent elimination to form the indole ring. wikipedia.org

Computational models can be used to calculate the activation energies for each step, providing insight into the reaction kinetics and the factors that control the regioselectivity of the final product. For instance, the substitution pattern on the benzoquinone can influence the site of the initial Michael addition, and DFT calculations can quantify these steric and electronic effects. wikipedia.org

Beyond its synthesis, the reactivity of the indole ring in this compound can be explored through theoretical studies of electrophilic substitution, which is a characteristic reaction of indoles. The electron-rich nature of the indole nucleus makes it susceptible to attack by electrophiles. Computational studies can predict the most likely sites of substitution by analyzing the distribution of electron density and the stability of the resulting intermediates (sigma complexes). For 5-hydroxyindoles, the hydroxyl group significantly activates the benzene (B151609) portion of the ring towards electrophilic attack.

Furthermore, theoretical investigations into the cycloaddition reactions of indole arynes have revealed the highly polar nature of these intermediates and their propensity for reactions with substantial electrophilic substitution character. nih.gov While not directly involving the parent molecule, these studies on related indole systems highlight the power of computational chemistry to explain and predict unusual regioselectivity in indole reactions. nih.gov

The atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals has also been the subject of computational studies. copernicus.org These investigations indicate that •OH addition is the dominant pathway, while for •Cl, both addition and hydrogen abstraction are feasible. copernicus.org Such studies are crucial for understanding the environmental fate of indole derivatives. The reaction of the resulting indole radicals with molecular oxygen leads to the formation of various oxygenated products, and the reaction pathways can be modeled to predict the major and minor products. copernicus.org

The following interactive data tables showcase the types of data that can be generated from theoretical studies on indole derivatives, providing insights into their reactivity.

Table 1: Calculated Activation Energies for a Hypothetical Electrophilic Substitution on a 5-Hydroxyindole Derivative
Position of SubstitutionComputational MethodActivation Energy (kcal/mol)
C4DFT/B3LYP/6-31G15.2
C6DFT/B3LYP/6-31G18.5
C7DFT/B3LYP/6-31G*20.1
Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative)
OrbitalComputational MethodEnergy (eV)
HOMODFT/M06-2X/6-311+G(2df,p)-5.8
LUMODFT/M06-2X/6-311+G(2df,p)-0.9

Applications of Methyl 5 Hydroxy 1h Indole 2 Carboxylate in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and pharmacologically active compounds. nih.gov Methyl 5-hydroxy-1H-indole-2-carboxylate serves as an exemplary building block, offering multiple reaction sites for chemical modification. The N-H of the indole ring, the C5 hydroxyl group, and the C2 methyl ester can all be selectively targeted to introduce a variety of substituents and build molecular complexity. researchgate.netmdpi.com

Construction of Indole-Based Scaffolds for Chemical Libraries

Chemical libraries, which are large collections of diverse compounds, are essential for high-throughput screening and drug discovery. The strategic functionalization of this compound allows for the rapid generation of numerous analogs. The indole nitrogen can be alkylated or arylated, the hydroxyl group can be converted into ethers or esters, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be transformed into a wide range of amides. researchgate.netmdpi.com This trifecta of reactive sites enables the creation of a three-dimensional grid of derivatives from a single starting material. For instance, libraries of indole derivatives are often prepared for screening against various biological targets, such as kinases, G-protein coupled receptors, and enzymes. medchemexpress.com

Precursor for Complex Heterocyclic Compounds

Beyond simple derivatization, this compound is a key starting material for the synthesis of more intricate, polycyclic heterocyclic systems. The inherent reactivity of the indole ring facilitates cyclization reactions to form fused-ring structures. For example, the Nenitzescu indole synthesis, a classic method for preparing 5-hydroxyindoles, highlights the importance of this class of compounds as precursors to a variety of other heterocycles. researchgate.net The functional groups on the molecule can be used to direct intramolecular reactions, leading to the construction of novel ring systems with potential biological activity. mdpi.com

Role in the Synthesis of Diverse Chemical Entities

The versatility of this compound as a building block translates directly into its crucial role in synthesizing a broad spectrum of chemical compounds with practical applications.

Precursors for Pharmaceutical Agent Synthesis

The 5-hydroxyindole (B134679) skeleton is a core component of many biologically active molecules. researchgate.net Consequently, this compound and its close analogs are pivotal intermediates in the synthesis of numerous pharmaceutical agents. The hydroxylated indole moiety is particularly important for its ability to interact with biological targets and for its role as a precursor to neurotransmitters like serotonin (B10506). This compound is essential for creating serotonin receptor modulators. chemshuttle.com Research has demonstrated that derivatives of the 5-hydroxyindole carboxylate scaffold are effective as inhibitors of various enzymes and as receptor antagonists. medchemexpress.com

The following table summarizes some of the pharmaceutical agent classes that can be synthesized from 5-hydroxyindole carboxylate precursors.

Class of Pharmaceutical AgentTherapeutic Target/Application
5-Lipoxygenase (5-LO) InhibitorsAnti-inflammatory agents
Anti-HBV AgentsHepatitis B Virus treatment
Serotonin Receptor LigandsNeurological and psychiatric disorders
Efflux Pump InhibitorsCombating antibiotic resistance in bacteria

This table is based on research conducted on this compound and its close structural analogs, such as the corresponding ethyl esters or 3-carboxylate isomers. researchgate.netmedchemexpress.com

Enabling Advanced Materials Research

The application of indole derivatives is not limited to medicine; they also hold significant promise in materials science. The 5-hydroxyindole framework, in particular, has a high potential for use in advanced materials. researchgate.net The electron-rich indole ring system and the phenolic hydroxyl group can impart useful electronic and optical properties. For example, related dihydroxyindole compounds are precursors to eumelanin, a natural pigment with interesting photo-physical properties. biosynth.com This suggests that polymers or materials derived from this compound could have applications as antioxidants, organic semiconductors, or chemoresponsive materials that change their properties in response to specific chemical stimuli. biosynth.com

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds to understand how specific structural modifications affect their biological activity. This compound is an ideal scaffold for such studies due to its multiple points for derivatization. By systematically altering each part of the molecule, chemists can probe the interactions between the compound and its biological target, leading to the design of more potent and selective drugs.

For example, in the development of anti-HBV agents, a series of 5-hydroxy-1H-indole-3-carboxylates were synthesized and tested to optimize their activity. nih.gov SAR studies revealed how different substituents at the N-1 position and on other parts of the indole ring influenced the compound's potency. researchgate.netnih.gov

The table below illustrates potential derivatization strategies for SAR studies using the this compound scaffold.

Position of DerivatizationType of ModificationPurpose in SAR Study
N-1 (Indole Nitrogen) Alkylation (e.g., adding methyl, benzyl (B1604629), or long-chain alkyl groups)To explore the impact of steric bulk and lipophilicity on receptor binding or cell permeability.
C-5 (Hydroxyl Group) Etherification (e.g., methylation, benzylation) or EsterificationTo determine the importance of the hydroxyl group as a hydrogen bond donor or acceptor.
C-2 (Ester Group) Hydrolysis to carboxylic acid, followed by amidation with various aminesTo investigate how different substituents affect binding affinity and to modulate solubility and pharmacokinetic properties.
Benzene (B151609) Ring Halogenation or introduction of other substituentsTo alter the electronic properties of the indole ring system and explore additional binding interactions.

These systematic modifications, guided by SAR principles, are crucial for optimizing lead compounds into clinical drug candidates. nih.govnih.gov

Mechanistic Studies of Reactions Involving Methyl 5 Hydroxy 1h Indole 2 Carboxylate

Elucidation of Indole (B1671886) Ring Formation Mechanisms

The formation of the indole ring can be achieved through various synthetic strategies, each with its own distinct mechanism. The Hemetsberger–Knittel cyclization, the Nenitzescu reaction, and palladium-catalyzed annulations are prominent examples of methods that can be employed or adapted for the synthesis of 5-hydroxyindole-2-carboxylates.

The Hemetsberger–Knittel indole synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester that yields an indole-2-carboxylic ester. nih.govwikipedia.org While the complete mechanism is not definitively established, it is widely postulated to proceed through a nitrene intermediate. organic-chemistry.orgresearchgate.net

The reaction commences with the thermal decomposition of the starting α-azidocinnamate ester. This step involves the extrusion of molecular nitrogen (N₂) to generate a highly reactive vinyl nitrene species. This nitrene intermediate is believed to exist in equilibrium with a corresponding 2H-azirine. The formation of such azirine intermediates has been supported by their isolation in some cases. organic-chemistry.org

From the nitrene or azirine intermediate, the pathway to the final indole product can be envisioned in a few steps. The nitrene can undergo cyclization onto the adjacent aromatic ring. This cyclization is an intramolecular electrophilic attack of the electron-deficient nitrene on the electron-rich aryl ring. Subsequent proton transfer and tautomerization lead to the aromatic indole ring system. The regioselectivity of the cyclization is inherently determined by the substitution pattern of the starting aryl aldehyde used to prepare the azidocinnamate. researchgate.net

Thermal decomposition: The 3-aryl-2-azido-propenoic ester loses N₂ upon heating to form a vinyl nitrene.

Intermediate formation: The vinyl nitrene is in equilibrium with a 2H-azirine intermediate.

Cyclization: The nitrene undergoes an intramolecular electrophilic attack on the aromatic ring.

Aromatization: A series of proton transfers and tautomerization steps result in the formation of the stable indole-2-carboxylate (B1230498).

Although yields are often good, this reaction is not as commonly used due to the potential instability of the azide (B81097) starting materials. wikipedia.org

The Nenitzescu reaction is a powerful method for the synthesis of 5-hydroxyindole (B134679) derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgnumberanalytics.com The reaction mechanism involves a sequence of addition, cyclization, and elimination steps. wikipedia.org

The currently accepted mechanism begins with a Michael-type addition of the enamine (the β-aminocrotonic ester) to the benzoquinone. wikipedia.org The carbon-carbon bond forms between the α-carbon of the enamine and one of the olefinic carbons of the benzoquinone. This initial step is a key feature of the mechanism, and evidence suggests that intermediates arising from an initial nitrogen-carbon condensation are not on the direct pathway to the indole product. rsc.org

Following the Michael addition, the resulting intermediate undergoes a cyclization. The nitrogen atom of the enamine moiety attacks one of the carbonyl carbons of the quinone ring, forming a five-membered heterocyclic ring. This is followed by a dehydration step, which leads to the formation of a hydroquinone (B1673460) intermediate.

Michael Addition: The enamine attacks the benzoquinone in a conjugate addition.

Nucleophilic Attack: The enamine's nitrogen atom attacks a carbonyl carbon of the quinone.

Cyclization and Dehydration: A five-membered ring is formed, followed by the elimination of a water molecule.

Aromatization: The intermediate is oxidized to the final 5-hydroxyindole product.

The reaction is often catalyzed by acids, and studies have shown that Lewis acids can also promote the reaction. wikipedia.orgsynarchive.com The choice of solvent can also play a significant role, with polar solvents generally favoring the reaction. wikipedia.org

Palladium-catalyzed reactions have emerged as versatile and efficient methods for the synthesis of indoles, offering a broad substrate scope and functional group tolerance. mdpi.com These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a catalytic cycle. One common approach is the coupling of anilines with alkynes. nih.gov

The general mechanism for such a palladium-catalyzed indole synthesis can be described by a series of fundamental organometallic steps:

Oxidative Addition: The catalytic cycle often begins with the oxidative addition of an aryl halide (e.g., an o-haloaniline) to a Pd(0) complex, forming a Pd(II) species. In C-H activation routes, the palladium catalyst can directly interact with a C-H bond of the aniline (B41778).

Alkyne Coordination and Insertion: The alkyne then coordinates to the Pd(II) complex and subsequently undergoes migratory insertion into the palladium-aryl bond. This step forms a new carbon-carbon bond and a vinyl-palladium intermediate.

Intramolecular Amination/Cyclization: The nitrogen atom of the aniline derivative then attacks the newly formed vinyl group in an intramolecular fashion. This can be viewed as a nucleophilic attack on the carbon attached to the palladium, or it may proceed through a reductive elimination pathway.

Reductive Elimination/β-Hydride Elimination: The final steps involve the formation of the indole ring and regeneration of the Pd(0) catalyst. This can occur through reductive elimination, which forms the C-N bond of the pyrrole (B145914) ring, or through a sequence of β-hydride elimination and reductive elimination steps.

The specific pathway can vary depending on the starting materials, catalyst, ligands, and reaction conditions. For example, in the Larock indole synthesis, an o-iodoaniline is coupled with a disubstituted alkyne. The regioselectivity of the alkyne insertion and the subsequent cyclization are key factors that determine the final substitution pattern of the indole product. nih.gov

Kinetics and Thermodynamics of Indole Transformations

In many chemical reactions, a distinction can be made between kinetic and thermodynamic control. wikipedia.orglibretexts.org The kinetic product is the one that is formed fastest, having the lowest activation energy, while the thermodynamic product is the most stable one. libretexts.org Short reaction times and low temperatures often favor the formation of the kinetic product, whereas longer reaction times and higher temperatures allow for equilibrium to be established, favoring the thermodynamic product. wikipedia.org

For electrophilic substitution on the indole ring, theoretical studies have shown that substitution at the nitrogen (position 1) is often the kinetically favored process, while substitution at the C3 position leads to the thermodynamically more stable product. ic.ac.uk This highlights the importance of reaction conditions in determining the final product distribution.

In the context of the Nenitzescu reaction, preliminary kinetic studies have been proposed to investigate the influence of substrates, reagents, solvents, and the presence of Lewis acids. wikipedia.org The observation that the reaction performs best in highly polar solvents suggests that the transition states involved are likely polar in nature. wikipedia.org

Regioselectivity and Stereoselectivity Control in Synthetic Reactions

Controlling the regioselectivity and stereoselectivity is a central challenge in organic synthesis. In the context of preparing substituted indoles, these factors determine the precise arrangement of functional groups on the indole core.

In the Hemetsberger–Knittel cyclization , the regioselectivity is largely predetermined by the structure of the starting 3-aryl-2-azido-propenoic ester. The cyclization occurs onto the aryl ring that is part of the starting material, and thus the substitution pattern of the final indole is dictated by the substitution on the initial aryl aldehyde. researchgate.netresearchgate.net

For the Nenitzescu reaction , regioselectivity becomes an important consideration when a substituted benzoquinone is used. The initial Michael addition of the enamine can occur at two different positions on the quinone. The substitution pattern on the benzoquinone can influence the site of attack due to steric and electronic effects. wikipedia.org For instance, the use of zinc halides as catalysts has been shown to not only promote the reaction but also significantly affect the regioselectivity. mdpi.com

Palladium-catalyzed annulations offer numerous opportunities for controlling both regioselectivity and stereoselectivity. The regioselectivity of the indole formation, particularly in reactions involving unsymmetrical alkynes, can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. nih.gov The electronic and steric properties of the substituents on both the aniline and the alkyne play a crucial role in directing the outcome of the reaction. organic-chemistry.org

While the synthesis of methyl 5-hydroxy-1H-indole-2-carboxylate itself does not involve the creation of a stereocenter in the indole ring, stereoselectivity can be a critical aspect in related reactions. For example, atroposelective variations of the Nenitzescu reaction have been developed using chiral catalysts to control the axial chirality of certain N-aryl indoles. rwth-aachen.denih.gov In palladium-catalyzed reactions, the use of chiral ligands can enable enantioselective indole syntheses, leading to products with high enantiomeric excess.

Future Directions and Emerging Research Avenues for Methyl 5 Hydroxy 1h Indole 2 Carboxylate Research

Development of Sustainable and Green Synthetic Methodologies

A major thrust in modern organic chemistry is the development of environmentally benign synthetic protocols. For indole (B1671886) synthesis, this involves moving away from harsh conditions and toxic reagents historically used in classic methods like the Fischer, Reissert, or Nenitzescu syntheses. materialsciencejournal.org Future research concerning methyl 5-hydroxy-1H-indole-2-carboxylate will undoubtedly focus on optimizing its production through sustainable and green approaches. This includes innovative multicomponent reactions that build the indole core in a single step from simple precursors, often under mild conditions using ethanol (B145695) as a solvent without the need for a metal catalyst. researchgate.net

The choice of solvents and catalysts is paramount in green chemistry. Research is actively steering towards alternatives to conventional, often toxic, organic solvents. researchgate.net For the synthesis of indoles, this includes the use of water, ionic liquids, or even solvent-free conditions, which can lead to cleaner reactions and easier product isolation. nih.govnih.gov The use of microwave or ultrasonic irradiation in conjunction with these green solvents can further enhance reaction rates and yields. nih.gov

Catalyst development is moving towards systems that are non-toxic, recyclable, and derived from abundant resources. nih.govresearchgate.net This includes solid acid catalysts, which are appealing due to their ease of handling, recyclability, and low cost compared to their liquid counterparts. researchgate.net The application of such green catalysts and solvents represents a significant future direction for the efficient and responsible synthesis of this compound and its derivatives. researchgate.net For instance, a recently developed synthesis for a related 5-hydroxybenzoindole derivative specifically utilized solvents and catalysts with very low toxicity, highlighting a practical application of these principles. polymerscience.com

ComponentEco-Friendly AlternativeAdvantagesReference
SolventsWater, Ethanol, Ionic Liquids, Deep Eutectic SolventsReduced toxicity, biodegradability, reusability, potential for novel reactivity. researchgate.netresearchgate.netnih.gov
CatalystsZrO2 nanoparticles, L-cysteine, Solid Acids (e.g., carbon-based), Abundant Metals (e.g., Iron salts)Recyclable, non-toxic, low cost, high catalytic activity. nih.govresearchgate.net
Reaction ConditionsSolvent-free, Microwave Irradiation, Multicomponent ReactionsReduced waste, increased energy efficiency, higher atom economy, simplified procedures. researchgate.netnih.govnih.gov

Discovery of Novel Chemical Transformations and Reactivity Patterns

While the indole core is well-studied, exploring the unique reactivity of the multifunctional this compound scaffold is a key avenue for future research. The interplay between the hydroxyl, ester, and N-H groups, along with the electron-rich indole ring, allows for a diverse range of chemical modifications to generate novel derivatives.

Future work will likely focus on:

N1 Position Functionalization: Alkylation or arylation at the nitrogen atom, as demonstrated in the synthesis of various N-substituted 5-hydroxyindole (B134679) derivatives, can significantly alter the molecule's biological properties. biologyinsights.com

C3 Position Substitution: The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution. youtube.com This allows for the introduction of various functional groups, such as formyl or hydroxymethyl groups, which can then be further elaborated into more complex side chains. acs.org

Coupling Reactions: The indole nucleus can act as a nucleophile in various coupling reactions. For example, methyl 1H-indole-2-carboxylate has been used as a carbon-nucleophile in organocatalytic reactions to form new C-C bonds, a reactivity pattern that holds promise for the 5-hydroxy analog. rsc.org

Ester and Phenol Modification: The carboxylate and hydroxyl groups are key handles for derivatization. Esterification or amidation of the carboxylic acid (after hydrolysis of the methyl ester) and etherification of the phenolic hydroxyl group can produce extensive libraries of new compounds for screening. mdpi.comnih.gov

Reaction TypePositionDescriptionPotential Outcome
N-Alkylation/ArylationN1Introduction of alkyl, benzyl (B1604629), or aryl groups at the indole nitrogen.Modulation of steric and electronic properties for biological targeting. biologyinsights.com
Electrophilic SubstitutionC3Addition of electrophiles (e.g., formylation) to the electron-rich C3 position.Creation of key intermediates for further synthesis. acs.org
Nucleophilic AdditionIndole RingUse of the indole as a C-nucleophile in Michael additions or other coupling reactions.Formation of complex polycyclic structures. rsc.org
Carbohydrazide FormationC2 (Ester)Reaction of the indole-2-carboxylic acid with hydrazines to form carbohydrazides.Generation of derivatives with potential anti-cancer activity. nih.gov

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The transition from laboratory-scale synthesis to reliable industrial production is a significant challenge that can be addressed by integrating flow chemistry and automation. researchgate.net Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety when handling reactive intermediates, precise control over reaction parameters (temperature, pressure, time), and the ability to perform multi-step syntheses in a streamlined, "telescoped" manner. youtube.comwikipedia.org

Advanced Applications in Chemical Biology and Materials Science

The true potential of this compound lies in its application as a building block for functional molecules and materials.

In chemical biology , the 5-hydroxyindole scaffold is a key component of many bioactive compounds. polymerscience.com Research has demonstrated that derivatives of 5-hydroxyindole-3-carboxylic acid possess potential as anti-breast cancer agents. biologyinsights.com Furthermore, related indole structures are being investigated for neuroprotective properties. The inherent biological relevance of the indole core makes this compound an attractive starting point for developing new therapeutic agents and chemical probes to investigate biological processes. researchgate.net

In materials science , 5-hydroxyindole derivatives are precursors to synthetic melanin-like materials. nih.gov Eumelanin, the dark pigment in human skin, is a polymer derived from the oxidation of intermediates including 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.gov The methyl ester of DHICA has been shown to form melanin-like polymers that can be deposited as thin, antioxidant films on a variety of surfaces. researchgate.net This opens a significant future research avenue for using this compound to create novel biomaterials, functional coatings, and conductive polymers. nih.govresearchgate.net The broader indole framework is also being explored as a bio-based feedstock for high-performance aromatic polyesters and as a component in nanocomposites for energy storage applications. materialsciencejournal.orgrsc.org

Q & A

What are the common synthetic routes for methyl 5-hydroxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The synthesis of this compound can be approached via the Japp-Klingemann reaction, which couples diazonium salts with β-keto esters. For example, hydrazones derived from β-keto esters (e.g., ethyl pyruvate) react with indole precursors under acidic conditions to form indole-2-carboxylate derivatives . Optimization involves adjusting reaction temperature (reflux in acetic acid), stoichiometry of sodium acetate (as a base), and recrystallization solvents (benzene-petroleum ether mixtures) to enhance purity and yield .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • X-ray crystallography for unambiguous structural confirmation, as demonstrated in studies of related indole derivatives (e.g., 5-methoxyindole-2-carboxylates) .
  • High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify molecular weight and substituent positions.
  • HPLC for assessing purity (>95% threshold) .

What purification challenges arise during the isolation of this compound, and how can they be addressed?

Basic Research Question
Challenges include co-elution of byproducts (e.g., chloro or methoxy derivatives) and low solubility. Recrystallization using benzene-petroleum ether mixtures improves purity by selectively precipitating the target compound . For polar impurities, gradient column chromatography with silica gel and ethyl acetate/hexane systems is recommended .

How do electron-withdrawing substituents at the 5-position influence the reactivity of indole-2-carboxylate derivatives?

Advanced Research Question
Substituents like 5-chloro or 5-fluoro (see ) increase electrophilicity at the indole core, facilitating nucleophilic substitution or cross-coupling reactions. Comparative studies show that electron-withdrawing groups reduce π-electron density, altering UV-Vis absorption maxima and redox potentials .

How can reaction conditions in the Fischer indole synthesis be modified to minimize abnormal byproducts?

Advanced Research Question
In the Fischer synthesis of ethyl 7-methoxyindole-2-carboxylate, abnormal chlorinated byproducts (e.g., ethyl 6-chloroindole-2-carboxylate) form due to HCl-mediated side reactions . Mitigation strategies include:

  • Lowering HCl concentration.
  • Using aprotic solvents (e.g., DMF) to reduce proton availability.
  • Monitoring reaction progress via TLC to terminate before byproduct formation.

How should researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?

Advanced Research Question
Contradictory data (e.g., mp ranges in vs. 19) arise from polymorphic forms or impurities. To resolve:

  • Reproduce synthesis and purification protocols from original studies.
  • Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Cross-validate NMR and HRMS data with computational models (e.g., DFT calculations for expected shifts) .

What functionalization strategies enable further derivatization of this compound?

Advanced Research Question
The 5-hydroxy group is a key site for functionalization:

  • Etherification : Alkylation with propargyl bromide or benzyl halides under Mitsunobu conditions.
  • Acylation : Reaction with acyl chlorides in pyridine to form esters.
  • Cross-coupling : Suzuki-Miyaura coupling using Pd catalysts for aryl group introduction .

How does the choice of ester group (methyl vs. ethyl) affect the physicochemical properties of indole-2-carboxylates?

Advanced Research Question
Methyl esters (e.g., this compound) exhibit higher volatility and lower melting points than ethyl analogs (e.g., ethyl 5-fluoroindole-2-carboxylate) due to reduced van der Waals interactions . Solubility in polar solvents (e.g., DMSO) is also enhanced for methyl esters, impacting crystallization efficiency.

What storage conditions are critical for maintaining the stability of this compound?

Methodological Guidance
Store at -20°C under inert atmosphere (argon) to prevent oxidation of the hydroxy group. Degradation products include quinone-like derivatives, detectable via LC-MS. Avoid exposure to light or moisture .

How can researchers leverage X-ray crystallography to study intermolecular interactions in indole-2-carboxylate derivatives?

Advanced Research Question
Single-crystal X-ray studies (e.g., ) reveal hydrogen-bonding networks between the hydroxy group and carboxylate oxygen, stabilizing crystal lattices. Data collection at 296 K with high-resolution detectors (CCD or CMOS) ensures accurate bond-length measurements (mean σ(C–C) = 0.003 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.